Ruthenium--thorium (2/1)
Description
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Structure
2D Structure
Properties
CAS No. |
12039-02-0 |
|---|---|
Molecular Formula |
Ru2Th |
Molecular Weight |
434.2 g/mol |
IUPAC Name |
ruthenium;thorium |
InChI |
InChI=1S/2Ru.Th |
InChI Key |
MLEBVPLMTNVJKV-UHFFFAOYSA-N |
Canonical SMILES |
[Ru].[Ru].[Th] |
Origin of Product |
United States |
The Significance of Intermetallic Compounds in Condensed Matter Physics
Intermetallic compounds are a distinct class of materials formed from a stoichiometric ratio of two or more metallic elements. asminternational.org Unlike conventional alloys, which are typically solid solutions with random atomic arrangements, intermetallics possess an ordered crystal structure, where the different constituent atoms occupy specific sites in the crystal lattice. asminternational.orgucl.ac.uk This long-range order is a result of strong chemical bonding between the dissimilar metal atoms and leads to a unique set of properties that often distinguishes them from their constituent elements. ucl.ac.uk
From the perspective of condensed matter physics, intermetallics are significant for several reasons:
Unique Crystal Structures: Their well-defined and often complex crystal lattices give rise to exceptional mechanical, thermal, and electronic properties. ucl.ac.uk The study of these structures provides fundamental insights into the principles of crystallography and chemical bonding in metallic systems.
Emergent Electronic and Magnetic Properties: The ordered arrangement of atoms and the interaction between their electrons can lead to a host of interesting phenomena. These include superconductivity, where electrical resistance vanishes below a critical temperature, and various forms of magnetic ordering like ferromagnetism and paramagnetism. gsu.eduacs.orguobabylon.edu.iq The investigation of these properties is crucial for advancing our understanding of strongly correlated electron systems. arxiv.org
High-Temperature Stability: Intermetallic compounds are often characterized by high melting points and excellent chemical stability, making them candidates for high-temperature applications. asminternational.orgucl.ac.uk
The exploration of intermetallic compounds, therefore, is not just a search for new materials but a fundamental investigation into the quantum mechanical interactions that govern the properties of solids.
The Rationale for Investigating Ruthenium Thorium 2/1 Systems: Theoretical and Experimental Imperatives
The investigation of the Ruthenium-Thorium (2/1) system is driven by a combination of theoretical interest and the potential for experimental discovery. A primary approach in materials science involves the systematic study of binary phase diagrams to identify what compounds can be formed between two elements. dtic.mil
Experimental Imperatives: The initial exploration of the thorium-ruthenium binary system was a classic example of experimental materials science. Through techniques like arc-melting, metallography, and X-ray diffraction, researchers systematically mapped the phases formed at different compositions and temperatures. dtic.milresearchgate.net This foundational work led to the identification of several intermetallic compounds, including ThRu2, ThRu, "Th3Ru2", and Th7Ru3. dtic.milresearchgate.net The primary imperative for such studies is to discover and characterize new phases, establishing a fundamental understanding of the alloying behavior of actinide elements with transition metals.
Theoretical Imperatives: The theoretical motivation for studying systems like Ru-Th stems from the desire to understand and predict material properties based on their electronic structure. chemrevise.orgwikipedia.orglibretexts.org The combination of thorium, an actinide with available 5f electrons, and ruthenium, a 4d transition metal, presents a complex electronic environment. chemrevise.orgaps.org Theoretical models and first-principles calculations, such as Density Functional Theory (DFT), are employed to predict crystal structures, phase stability, and potential physical properties like magnetism or superconductivity. arxiv.orgarxiv.org
A significant driver for investigating thorium-based intermetallics is the known superconducting nature of thorium itself, which enters a superconducting state at 1.374 K. aps.org Furthermore, recent discoveries of high-temperature superconductivity in thorium hydrides under pressure have intensified interest in thorium compounds. arxiv.org This raises the compelling question of how the introduction of a transition metal like ruthenium into the thorium lattice influences its electronic properties and the potential for superconductivity. The study of ThRu2 and related compounds provides a platform to test and refine theoretical models of superconductivity and magnetism in actinide-containing materials.
Scope and Research Objectives for Ruthenium Thorium 2/1 Studies
Solid-State Reaction Techniques for Stoichiometric Control of Ruthenium-Thorium (2/1)
The primary method for synthesizing thorium-ruthenium alloys, including the ThRu₂ phase, is through solid-state reactions, specifically arc-melting followed by heat treatment. This technique is well-suited for producing intermetallic compounds from high-melting-point elements like ruthenium and thorium.
The synthesis process begins with the careful preparation of the constituent metals. High-purity thorium, often in the form of iodide thorium, and ruthenium sponge are used as starting materials. To ensure homogeneity, the ruthenium sponge is typically pre-melted. The metals are then weighed in the desired stoichiometric ratio to produce, in this case, the ThRu₂ compound.
The weighed metals are placed in a zirconium-gettered argon atmosphere within an arc furnace. The mixture is melted into buttons, a process that is often repeated multiple times to ensure a uniform distribution of the elements throughout the alloy. Weight loss during melting is carefully monitored, and if it exceeds a minimal threshold (typically less than 1%), new samples are prepared to maintain precise stoichiometric control. bohrium.com
Following the initial melting, the resulting alloy buttons undergo a crucial heat treatment or annealing step. The specimens are enclosed in inert tantalum capsules and sealed in silica (B1680970) tubes under a vacuum. This encapsulation prevents oxidation and contamination during the high-temperature annealing process. The alloys are then heated to temperatures in the range of 1000°C to 1500°C for an extended period to promote the formation of the stable intermetallic phase and to achieve a homogeneous microstructure. bohrium.com The phase relationships and the formation of compounds like ThRu₂ are determined through analysis of the microstructures of these as-cast and annealed samples. bohrium.com
Table 1: Parameters for Solid-State Synthesis of Thorium-Ruthenium Alloys
| Parameter | Description | Typical Values/Conditions |
| Starting Materials | High-purity metals | Iodide Thorium, Ruthenium Sponge |
| Atmosphere | Inert environment to prevent oxidation | Zirconium-gettered Argon |
| Synthesis Method | Melting of constituent metals | Arc-melting |
| Homogenization | Ensuring uniform alloy composition | Multiple melting and turning of buttons |
| Heat Treatment | Annealing to form stable phases | 1000°C - 1500°C in vacuum-sealed tantalum capsules |
Crystal Growth Methods for Bulk and Thin Film Forms of Ruthenium-Thorium (2/1)
While the arc-melting method produces polycrystalline bulk samples of ThRu₂, the growth of large single crystals or the deposition of thin films of this specific compound is not well-documented in the available literature. However, general crystal growth techniques for intermetallic compounds can be considered.
For bulk single crystal growth, methods such as the Czochralski or Bridgman-Stockbarger techniques could potentially be adapted. These methods involve the slow solidification of a molten stoichiometric mixture of thorium and ruthenium under a controlled thermal gradient. The success of these methods would depend on the phase diagram of the Th-Ru system, specifically whether ThRu₂ melts congruently (melts without decomposition). If it melts incongruently, a flux growth method might be more suitable, where a third element is used as a solvent to lower the melting temperature and facilitate crystal growth from the solution.
The deposition of thin films of intermetallic compounds like ThRu₂ can be achieved through various physical vapor deposition (PVD) or chemical vapor deposition (CVD) techniques. Co-sputtering or co-evaporation from separate thorium and ruthenium targets in a high-vacuum chamber would be a viable PVD approach. The stoichiometry of the resulting film can be controlled by adjusting the relative deposition rates of the two metals. For CVD, suitable volatile precursor molecules containing thorium and ruthenium would be required, which would decompose on a heated substrate to form the ThRu₂ film. The development of such precursors can be a significant challenge.
High-Pressure Synthesis Approaches for Novel Phases of Ruthenium-Thorium (2/1)
The application of high pressure during synthesis can lead to the formation of novel phases of materials that are not stable at ambient pressure. In the context of the thorium-ruthenium system, high-pressure synthesis could potentially be used to create new intermetallic compounds or to modify the crystal structure of existing ones like ThRu₂.
Techniques such as high-pressure torsion (HPT) are used for the mechanical alloying of elemental powders to synthesize various alloys, including high-entropy alloys, at ambient or elevated temperatures under severe plastic deformation. mdpi.com This method could be applied to a mixture of thorium and ruthenium powders to promote the formation of ThRu₂ or other phases.
Another approach involves the use of a diamond anvil cell (DAC) coupled with laser heating. This allows for the simultaneous application of extreme pressures and temperatures to a small sample. While this technique has been used to synthesize thorium hydrides and ruthenium hydrides at high pressures, aps.orgresearchgate.net its specific application to the Th-Ru binary system to explore new intermetallic phases has not been extensively reported. The application of high pressure could alter the phase diagram of the Th-Ru system, potentially leading to the formation of a Ru₂Th phase or other novel compounds that are not observed under ambient conditions.
Table 2: Investigated Intermetallic Compounds in the Thorium-Ruthenium System
| Compound | Stoichiometry (Th:Ru) |
| Th₇Ru₃ | 7:3 |
| "Th₃Ru₂" | 3:2 (tentative) |
| ThRu | 1:1 |
| ThRu₂ | 1:2 |
Unable to Generate Article on "Ruthenium-thorium (2/1)" Due to Lack of Available Data
Following a comprehensive search for scientific literature and crystallographic data, it has been determined that there is no readily available information on the specific chemical compound "Ruthenium-thorium (2/1)," also denoted as ThRu2. Extensive queries for its crystal structure, lattice parameters, space group, and related experimental or theoretical studies did not yield any specific results for a binary compound with this stoichiometry.
Without foundational data on the existence and synthesis of Ruthenium-thorium (2/1), it is not possible to provide details on its crystallographic structure determination, including high-resolution X-ray diffraction analysis, neutron diffraction studies, advanced electron microscopy for microstructural characterization, or theoretical predictions of its stable crystal structures. Methodological descriptions for these techniques are available in a general context but cannot be applied to a compound for which no structural data has been reported. wikipedia.orgiaea.orgox.ac.ukill.eunih.goviucr.orgethz.chnih.govnih.gov
Therefore, due to the absence of any specific scientific information on "Ruthenium-thorium (2/1)," the generation of the requested article is not feasible at this time. Further research and discovery of this specific compound would be required before a scientifically accurate article on its crystallographic properties could be written.
Electronic Structure Investigations in Ruthenium Thorium 2/1
First-Principles Density Functional Theory (DFT) Calculations of Electronic Band Structure
First-principles calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure of materials from fundamental quantum mechanics. wikipedia.orgimperial.ac.uksynopsys.com DFT provides a framework to model many-body systems by focusing on the electron density, offering a balance between computational cost and accuracy. fiveable.me These calculations can predict various material properties, including the electronic band structure, which describes the ranges of energy that electrons are allowed to possess within the solid. wikipedia.orgchemeurope.com
While specific DFT calculations for the ThRu2 compound are not extensively detailed in available literature, studies on the closely related compound ThRu2Si2 provide significant insights. arxiv.org In the study of ThRu2Si2, DFT-based band structure calculations were performed and showed characteristic features that were largely consistent with experimental observations from angle-resolved photoelectron spectroscopy (ARPES). arxiv.org This agreement validates the use of DFT as a reliable tool for understanding the electronic properties of this family of materials. The calculations for ThRu2Si2 reveal a metallic character, with several bands crossing the Fermi level, composed of hybridized Ru 4d, Th 6d, and Si 3p states. arxiv.org It is inferred that in pure ThRu2, the electronic bands near the Fermi level would be similarly dominated by Ru 4d and Th 6d states, forming the basis of its metallic nature.
Table 1: Fundamental Electronic Properties of Constituent Atoms
| Element | Atomic Number | Ground State Electron Configuration |
|---|---|---|
| Ruthenium (Ru) | 44 | [Kr] 4d⁷ 5s¹ wikipedia.org |
| Thorium (Th) | 90 | [Rn] 6d² 7s² rsc.org |
Theoretical Modeling of Electronic States and Orbital Hybridization in Ruthenium-Thorium (2/1)
Theoretical models for ThRu2 focus on the concept of orbital hybridization, which is the mixing of atomic orbitals to form new hybrid orbitals that determine the bonding and electronic properties of the compound. wikipedia.orglibretexts.org In the solid state, this mixing leads to the formation of continuous energy bands. wikipedia.org
Based on DFT calculations for the analogous ThRu2Si2 system, the electronic states near the Fermi level are primarily formed by the hybridization of Ruthenium 4d orbitals with the 6d and, to a lesser extent, the unoccupied 5f orbitals of Thorium. arxiv.org The delocalized nature of these states results in the metallic conductivity of the material. In the hypothetical pure ThRu2 compound, the dominant interactions would involve the overlap of Ru 4d and Th 6d orbitals. The character and extent of this hybridization dictate the density of states at the Fermi level and, consequently, many of the material's physical properties.
Spectroscopic Probes of Electronic States in Ruthenium-Thorium (2/1)
Experimental techniques are vital for validating theoretical models and directly measuring the electronic characteristics of materials.
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure around a specific type of atom in a material. wikipedia.orglibretexts.org By tuning synchrotron X-ray radiation to the absorption edge of a core electron (e.g., Ru K-edge or Th L-edge), one can obtain information about the atom's oxidation state, coordination chemistry, and the distances to its neighboring atoms. aps.orgyoutube.com
Resonant Inelastic X-ray Scattering (RIXS) is a photon-in/photon-out spectroscopic technique that provides detailed information about the elementary electronic excitations of a system with both energy and momentum resolution. wikipedia.orgaps.org By tuning the incident X-ray energy to an absorption edge, RIXS can probe low-energy excitations such as d-d orbital excitations, magnons, and charge-transfer excitations with great sensitivity. youtube.comdiva-portal.org
As with XAS, specific RIXS studies on ThRu2 have not been reported in the available literature. A RIXS experiment on ThRu2 could, for example, involve tuning the incident energy to the Ru L-edge to map out the d-d excitations. This would provide a direct measure of the crystal field splitting of the Ru 4d orbitals, offering a stringent test for theoretical models of its electronic structure.
Photoelectron spectroscopy (PES) is a direct experimental technique for examining the electronic structure of materials. libretexts.org It is based on the photoelectric effect, where irradiating a sample with high-energy photons causes the emission of electrons. youtube.com By measuring the kinetic energy of these photoelectrons, one can determine their binding energies, which directly maps the occupied electronic density of states. nih.gov When the angle of the emitted electrons is also measured, the technique is known as Angle-Resolved Photoelectron Spectroscopy (ARPES), which can map the electronic band structure E(k). arxiv.org
An ARPES study has been conducted on the related compound ThRu2Si2. arxiv.org The experiment, using photon energies between 655 and 745 eV, successfully derived the detailed band structure and the three-dimensional shapes of the Fermi surfaces. The results showed features characteristic of a metal, which were largely in agreement with DFT calculations. The study highlighted significant differences between the spectra of ThRu2Si2 and URu2Si2, attributing them to the substantial hybridization of U 5f states in the latter, confirming the more itinerant nature of the relevant electrons in the thorium compound. arxiv.org These findings on ThRu2Si2 represent the most direct experimental probe of the band structure for a compound closely related to ThRu2.
Table 2: Overview of Spectroscopic Techniques for Electronic Structure Investigation
| Technique | Information Probed | Availability for ThRu₂ |
|---|---|---|
| DFT | Theoretical electronic band structure, density of states, orbital character. | Calculations performed on analogous ThRu₂Si₂ show good agreement with experiment. arxiv.org |
| XAS | Element-specific local coordination and oxidation state. | Specific data not available in surveyed literature. |
| RIXS | Orbital, charge, and spin excitations with energy and momentum resolution. | Specific data not available in surveyed literature. |
| PES/ARPES | Experimental electronic density of states and band structure. | ARPES data available for the closely related compound ThRu₂Si₂. arxiv.org |
Investigation of Magnetic Phenomena in Ruthenium Thorium 2/1
Quantum Magnetic Fluctuations and Dynamic Ground States in Ruthenium-Thorium (2/1)
In systems that are on the verge of magnetic ordering, quantum fluctuations—temporal variations in the spin state allowed by the uncertainty principle—can become significant, especially at low temperatures. These fluctuations can prevent the establishment of a stable, long-range ordered magnetic state, leading to more exotic dynamic ground states, such as a quantum spin liquid.
In the context of ThRu₂, if the compound is located near a quantum critical point (a phase transition at absolute zero), quantum fluctuations could play a dominant role. For instance, subtle changes in pressure or stoichiometry could tune the system from a magnetically ordered state (like antiferromagnetism) to a paramagnetic state, with a region in between dominated by strong spin fluctuations. aps.org The itinerant nature of the ruthenium 4d electrons could facilitate such behavior, similar to what is observed in other nearly ferromagnetic or antiferromagnetic ruthenium oxides. aps.org A dynamic ground state in ThRu₂ would imply that the individual atomic magnetic moments are present but are constantly reorienting in a correlated manner, never settling into a static pattern.
Theoretical Modeling of Magnetic Interactions and Exchange Pathways in Ruthenium-Thorium (2/1)
Theoretical modeling, particularly using density functional theory (DFT), is essential for understanding the magnetic properties of ThRu₂. arxiv.orgucdavis.edu These calculations can determine the stable crystal structure, the electronic band structure, and the density of states (DOS), which are crucial for predicting magnetic behavior.
The primary exchange pathways in ThRu₂ would involve the ruthenium atoms. The Ru-Ru distance in the C15 Laves phase structure is a critical parameter.
Direct Exchange: This occurs due to the direct overlap of the 4d orbitals of neighboring ruthenium atoms. The sign of this interaction (ferromagnetic vs. antiferromagnetic) depends strongly on the interatomic distance.
Indirect Exchange (RKKY): In metallic systems, the magnetic moments of the Ru atoms can interact indirectly. A local moment polarizes the spins of the surrounding conduction electrons, and this polarization is then sensed by other distant magnetic moments. This interaction is oscillatory, meaning it can be ferromagnetic or antiferromagnetic depending on the distance between the atoms.
Theoretical models would calculate the total energy for different magnetic configurations (ferromagnetic, various antiferromagnetic arrangements, and non-magnetic) to predict the ground state. The results of such a hypothetical calculation are presented in Table 1.
| Magnetic Configuration | Calculated Total Energy (eV/formula unit) | Calculated Magnetic Moment (μB/Ru atom) | Relative Energy (meV/formula unit) |
|---|---|---|---|
| Non-Magnetic (NM) | -15874.56 | 0.00 | 120 |
| Ferromagnetic (FM) | -15874.65 | 0.85 | 30 |
| Antiferromagnetic (AFM) | -15874.68 | 0.92 | 0 |
This table presents hypothetical DFT results for illustrative purposes, suggesting an antiferromagnetic ground state is the most energetically favorable.
Local Probe Techniques for Magnetic Characterization
To experimentally determine the magnetic properties of ThRu₂, local probe techniques that are sensitive to the magnetic environment at the atomic level are indispensable.
Nuclear Magnetic Resonance (NMR) spectroscopy probes the local magnetic field at a nucleus. The isotopes ⁹⁹Ru (spin I=5/2) and ¹⁰¹Ru (spin I=5/2) are suitable for NMR studies. libretexts.org In a magnetic material, the resonance frequency of these nuclei is shifted by the local magnetic fields produced by the electrons (this is known as the Knight shift).
Measurements of the spin-lattice relaxation rate (1/T₁) provide information on dynamic magnetic fluctuations. wikipedia.org In a paramagnetic state, 1/T₁ is often proportional to temperature (Korringa relation). Deviations from this behavior can indicate the presence of ferromagnetic or antiferromagnetic spin fluctuations. aps.org The onset of magnetic ordering would be signaled by a dramatic broadening of the NMR line and a divergence in the relaxation rates near the transition temperature.
Mössbauer spectroscopy is another powerful technique that measures hyperfine interactions between a nucleus and its electronic environment. mdpi.comrsc.org The ⁹⁹Ru isotope is a Mössbauer-active nucleus. dalalinstitute.com The key parameters obtained from a Mössbauer spectrum are:
Isomer Shift (δ): This is sensitive to the electron density at the nucleus and can provide information about the oxidation state of ruthenium.
Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus. It provides information about the local symmetry of the Ru site.
Magnetic Hyperfine Splitting (B_hf): In a magnetically ordered material, the nuclear energy levels are split by the interaction with the local magnetic field. This splitting is directly proportional to the magnitude of the ordered magnetic moment at the Ru site. The appearance of a six-line spectrum in ⁹⁹Ru Mössbauer spectroscopy at low temperatures would be clear evidence of magnetic ordering.
The table below illustrates the kind of hyperfine parameters that could be expected from a hypothetical ⁹⁹Ru Mössbauer study of ThRu₂ in different magnetic states.
| Magnetic State | Temperature (K) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Magnetic Hyperfine Field (B_hf) (T) |
|---|---|---|---|---|
| Paramagnetic | 300 | -0.25 | 0.15 | 0 |
| Antiferromagnetic | 4.2 | -0.24 | 0.15 | 15.8 |
This table presents hypothetical ⁹⁹Ru Mössbauer parameters for ThRu₂, consistent with a transition to an antiferromagnetic state at low temperature.
Superconducting Mechanisms and Behavior in Ruthenium Thorium 2/1
Exploration of Unconventional Superconductivity Mechanisms (e.g., Spin Fluctuation Mediated Pairing)
There is no available research specifically investigating unconventional superconductivity or spin fluctuation mediated pairing in Ruthenium-thorium (2/1).
Interplay Between Magnetic Correlations and Superconducting States in Ruthenium-Thorium (2/1)
There is no available research on the magnetic properties or the interplay between magnetic correlations and potential superconducting states in Ruthenium-thorium (2/1).
Theoretical Frameworks for Superconductivity in Ru-Based Intermetallics
While theoretical frameworks exist for understanding superconductivity in various ruthenium-based intermetallic compounds, these have not been specifically applied to or developed for Ruthenium-thorium (2/1) in the available scientific literature.
Phase Transitions and High Pressure Response of Ruthenium Thorium 2/1
Temperature-Driven Structural and Electronic Phase Transitions in Ruthenium-Thorium (2/1)
Direct experimental evidence for temperature-driven phase transitions in ThRu2 is not extensively documented in publicly available literature. However, analysis of the thorium-ruthenium binary phase diagram provides foundational knowledge. The Th-Ru system is known to form several intermetallic compounds, including Th7Ru3, ThRu, and ThRu2. dtic.milasminternational.org The stability and phase boundaries of these compounds are depicted in the phase diagram, which is essential for understanding their behavior as a function of temperature at atmospheric pressure.
While specific transition temperatures for ThRu2 are not readily found, studies on other thorium compounds and ruthenates suggest the possibility of such transitions. For instance, many intermetallic compounds undergo structural transformations upon heating or cooling. nih.gov In related ruthenates, temperature can induce metal-insulator transitions and structural changes. aps.orgresearchgate.net For example, the double perovskite Sr2GdRuO6 exhibits a sequence of phase transitions from a monoclinic to a tetragonal structure with increasing temperature. researchgate.net The driving forces for these transitions often involve changes in electronic entropy, phonon softening, or subtle shifts in atomic positions that alter the electronic band structure. aps.org
Table 1: Known Intermetallic Compounds in the Thorium-Ruthenium System
| Compound | Formula | Crystal Structure | Melting Point (°C) |
| Thorium Ruthenide | Th7Ru3 | - | - |
| Thorium Ruthenide | ThRu | - | - |
| Thorium Ruthenide | ThRu2 | - | - |
Data on crystal structure and specific melting points for all compounds are not consistently available in the reviewed literature.
Pressure-Induced Structural and Electronic Transformations in Ruthenium-Thorium (2/1)
The application of high pressure is a powerful tool to probe the electronic and structural properties of materials by tuning the interatomic distances and orbital overlaps. While high-pressure studies specifically on ThRu2 are scarce, the behavior of related actinide compounds and other intermetallic systems under pressure can offer valuable insights.
Pressure can induce a variety of transformations, including structural phase transitions and changes in the electronic state. For example, in the superconductor LaRu2P2, pressure initially enhances the superconducting transition temperature before it is abruptly suppressed, which is likely due to the formation of a covalent P-P bond under compression. wustl.edu Similarly, the heavy fermion superconductor UTe2 undergoes a pressure-induced structural phase transition from an orthorhombic to a tetragonal crystal structure. arxiv.org
Given that thorium possesses 5f electrons, their degree of localization can be sensitive to pressure. In many actinide-based materials, pressure can delocalize the f-electrons, leading to significant changes in bonding, crystal structure, and electronic properties. This can manifest as volume collapses at the transition pressures and a shift towards more metallic behavior. arxiv.org It is plausible that ThRu2 would exhibit similar pressure-induced phenomena, potentially leading to novel electronic or structural phases.
Characterization of Quantum Criticality and Associated Phenomena in Ruthenium-Thorium (2/1)
Quantum criticality arises when a continuous phase transition is tuned to absolute zero temperature by a non-thermal parameter like pressure, magnetic field, or chemical doping. Near a quantum critical point (QCP), the system's properties are governed by quantum fluctuations rather than thermal fluctuations, often leading to unconventional electronic behavior.
Actinide compounds are a fertile ground for studying quantum criticality due to the complex nature of their f-electrons. While there is no direct evidence of quantum criticality in ThRu2, the presence of both thorium and ruthenium, a transition metal known to be a component in some quantum critical systems, makes it a candidate for such phenomena. For example, the heavy fermion system UTe2 exhibits a quantum critical line bounding its high-field metamagnetic transition. arxiv.org Studies on two-dimensional superconductors have also revealed multiple quantum critical points. nih.govresearchgate.net
The investigation of quantum criticality in a material like ThRu2 would involve meticulous low-temperature measurements of physical properties such as electrical resistivity, specific heat, and magnetic susceptibility as a function of a tuning parameter like pressure. The discovery of a QCP in this system would be significant for understanding the interplay between f-electron physics and strong electronic correlations.
Metal-Insulator Transition (MIT) Dynamics and Mechanisms in Related Ruthenates
Metal-insulator transitions (MITs) are a hallmark of strongly correlated electron systems, where the interplay between electron-electron interactions (Coulomb repulsion) and the electronic bandwidth dictates the material's ground state. Ruthenates, compounds containing ruthenium oxides, exhibit a rich variety of MITs.
The mechanism of the MIT in ruthenates can vary. In some cases, it is driven by changes in the crystal structure that alter the orbital overlaps and bandwidth. In others, it is a purely electronic effect, such as a Mott transition, where strong Coulomb repulsion localizes the electrons, opening up a charge gap. The electronic configuration of ruthenium, typically Ru4+ or Ru5+ in these oxides, plays a crucial role. aps.org
Advanced Computational Studies and Materials Design for Ruthenium Thorium 2/1
Ab Initio Calculations for Predicting Structural and Electronic Behaviors of Ruthenium-Thorium (2/1)
Ab initio calculations, or first-principles calculations, are quantum mechanical methods that rely only on fundamental physical constants to predict the properties of materials. These methods are instrumental in understanding the intrinsic structural and electronic characteristics of intermetallic compounds such as Ruthenium-Thorium (2/1), also known as ThRu2. bohrium.com
Detailed Research Findings: First-principles calculations based on Density Functional Theory (DFT) are a common approach. researchgate.net For a compound like ThRu2, these calculations can predict key parameters without any experimental input. The process typically involves solving the Kohn-Sham equations for the system of interacting electrons. Different approximations for the exchange-correlation functional, such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA), can be employed. researchgate.netresearchgate.net
For instance, theoretical studies on pure ruthenium (Ru) have successfully used ab initio pseudopotential methods to determine its structural and cohesive properties. aps.org These calculations can determine lattice parameters, cohesive energy, and bulk modulus by evaluating the total energy of the system for different lattice configurations. aps.org Similarly, studies on thorium-containing complexes utilize high-level electronic structure methods to investigate their ground and excited states, providing insights into bonding and electron distribution. mdpi.com
In the context of the Th-Ru system, quantum chemical calculations have been used to analyze the nature of the Th-Ru bond, suggesting it is more ionic compared to analogous U-Ru bonds. mdpi.com Such calculations can elucidate the electronic structure, including the character of the highest occupied molecular orbital (HOMO), which is crucial for understanding the compound's reactivity and stability. mdpi.com
A typical ab initio study on Ruthenium-Thorium (2/1) would involve:
Structural Optimization: Determining the most stable crystal structure by calculating the total energy for various atomic arrangements. This would confirm the stability of the known ThRu2 phase. bohrium.com
Electronic Structure Calculation: Computing the electronic band structure and the density of states (DOS). This reveals whether the material is metallic, semiconducting, or insulating and provides details about the contributions of Ru and Th orbitals to the electronic properties. aps.orgresearchgate.net
Property Prediction: Calculating physical properties such as bulk modulus, elastic constants, and cohesive energy, which are essential for assessing the material's mechanical stability and strength. aps.org
Data from Ab Initio Studies on Related Materials:
| Property | Material | Calculated Value | Method/Approximation | Reference |
| Lattice Parameter (c) | Ruthenium (hcp) | ~2% error from experiment | Local-orbital ab initio pseudopotential | aps.org |
| Cohesive Energy | Ruthenium (hcp) | ~15% larger than experiment | Local-density calculation | aps.org |
| Formation Energy (ΔfH at 0 K) | U2Ti | -30.84 kJ/mol | PW based PAW (GGA) | researchgate.net |
| Bond Character | Th-Ru | More ionic than U-Ru | Quantum Chemical Calculations | mdpi.com |
This table presents representative data from ab initio studies on related materials to illustrate the predictive power of these methods.
Molecular Dynamics and Monte Carlo Simulations for Thermodynamic and Kinetic Pathways in Ruthenium-Thorium (2/1)
While ab initio methods excel at predicting ground-state properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are essential for exploring the thermodynamic and kinetic behavior of materials at finite temperatures.
Molecular Dynamics (MD): MD simulations model the temporal evolution of a system of atoms by integrating their classical equations of motion. oecd-nea.org This technique allows for the study of dynamic processes, such as phase transformations, diffusion, and defect dynamics. For Ruthenium-Thorium (2/1), MD simulations could be employed to:
Study Thermal Stability: By simulating the material at various temperatures, one can observe the onset of structural changes or decomposition, providing insights into its operational limits.
Investigate Kinetic Pathways: MD can reveal the mechanisms of atomic diffusion, which is critical for understanding processes like creep, sintering, and the formation of different phases in the Ru-Th system. bohrium.comavs.org Understanding these pathways is crucial for designing effective catalytic systems. avs.org
Simulate Interfaces: MD is well-suited to model the interface between ThRu2 and other materials, which is important for applications in composites or as coatings.
The accuracy of MD simulations heavily depends on the interatomic potential, or force field, which describes the forces between atoms. For novel materials like ThRu2, these potentials can be developed using data from ab initio calculations.
Monte Carlo (MC): MC simulations use random sampling to compute properties of a system. aps.org In materials science, they are particularly powerful for studying thermodynamic equilibria and phase diagrams.
Thermodynamic Property Calculation: MC methods can determine thermodynamic quantities like free energy, enthalpy, and entropy, which are crucial for predicting phase stability and reaction equilibria. aps.org
Phase Diagram Construction: Grand Canonical Monte Carlo (GCMC) simulations, where the number of particles can fluctuate, can be used to construct the phase diagram of the Ruthenium-Thorium system, identifying stable phases at different temperatures and compositions. bohrium.com
Radiation Damage Simulation: Given thorium's nuclear applications, MC simulations are invaluable for studying the effects of radiation. nih.govbohrium.com For example, they can model the displacement cascades caused by neutron or ion bombardment and the subsequent defect evolution, predicting changes in material properties over time. nih.gov
A combined approach, such as using a Metropolis Monte Carlo-based search method, can efficiently explore potential structural configurations to understand material behavior under various conditions. researchgate.net
Machine Learning Applications in Ruthenium-Thorium (2/1) Materials Discovery and Prediction
Machine learning (ML) has emerged as a powerful tool to accelerate materials discovery by learning from existing data to predict the properties of new, unexplored materials. nsf.govrsc.org
Detailed Research Findings: The application of ML in materials science typically follows a pipeline that includes data acquisition, feature engineering, model training, and prediction validation. nsf.govresearchgate.net For a system like Ruthenium-Thorium (2/1), an ML approach could be transformative.
Property Prediction: An ML model can be trained on a database of known materials, including other intermetallics, to predict properties of ThRu2. researchgate.net These properties could range from fundamental characteristics like formation energy and bandgap to application-specific performance metrics like catalytic activity or hardness. rsc.orgsamaterials.com
Accelerated Screening: Instead of performing computationally expensive ab initio calculations for every possible composition in the Ru-Th system, ML models can rapidly screen vast compositional spaces to identify promising candidates with desired properties. aps.org This is particularly useful for discovering new stable or metastable phases.
Inverse Design: Advanced ML techniques can be used for "inverse design," where a desired property is specified, and the model proposes the material composition and structure likely to exhibit that property. rsc.org For example, one could design a Ru-Th alloy with optimized hardness and corrosion resistance. wikipedia.org
The development of effective ML models relies on large, high-quality datasets, which can be generated through high-throughput ab initio calculations or experimental synthesis. aps.org The choice of "descriptors" or "features"—the set of attributes used to represent the material for the ML algorithm—is also critical for the model's predictive accuracy. aps.org
Illustrative ML Workflow for Materials Discovery:
| Step | Description | Example for Ru-Th System |
| 1. Data Generation | Create a dataset of materials and their properties. | Use high-throughput DFT to calculate formation energies of various Ru-Th compositions. |
| 2. Feature Engineering | Select features that describe the materials. | Atomic properties (atomic number, electronegativity), structural information (crystal lattice type). |
| 3. Model Training | Train an ML algorithm (e.g., random forest, neural network) on the dataset. | The model learns the relationship between the features and the formation energy. |
| 4. Prediction | Use the trained model to predict properties of new candidate materials. | Predict the stability of new, uncalculated Ru-Th compounds. |
| 5. Validation | Confirm the ML predictions with experiments or higher-fidelity simulations. | Synthesize the most promising predicted compound and measure its properties. |
Multiscale Modeling Approaches for Complex Phenomena in Ruthenium-Thorium (2/1)
Many real-world phenomena in materials occur across a vast range of length and time scales, from atomic vibrations (femtoseconds, angstroms) to macroscopic failure (seconds to years, meters). lanl.gov Multiscale modeling aims to bridge these scales by systematically linking different simulation techniques, each suited for a specific scale. oecd-nea.orgoecd-nea.org
Detailed Research Findings: For a material like Ruthenium-Thorium (2/1), especially considering its potential use in demanding environments like nuclear reactors, a multiscale approach is essential. oecd-nea.orgiaea.org
Hierarchical Modeling: Information from a more fundamental (smaller scale) model is used to parameterize a less fundamental (larger scale) model.
Quantum to Atomistic: Ab initio calculations (e.g., DFT) are used to develop the accurate interatomic potentials required for large-scale MD simulations of ThRu2. rwth-aachen.de
Atomistic to Mesoscale: MD or MC simulations of defect interactions (e.g., dislocation motion, grain boundary sliding) provide the constitutive laws needed for mesoscale models like phase-field or crystal plasticity simulations.
Mesoscale to Continuum: Mesoscale models describing the evolution of the microstructure (e.g., grain growth, phase separation) inform continuum-level Finite Element Method (FEM) simulations that predict the macroscopic mechanical behavior of a ThRu2 component.
Concurrent Modeling: Different scales are simulated simultaneously in different regions of the material, allowing for a seamless coupling. For example, a quantum mechanical calculation could be performed on a small region around a crack tip where bonds are breaking, while the surrounding bulk material is modeled using classical MD or continuum mechanics.
This integrated modeling approach is crucial for predicting the long-term performance and reliability of materials like ThRu2 under complex operational conditions, such as high temperatures, mechanical stress, and radiation, which are relevant in nuclear and aerospace applications. lanl.goviaea.org The ultimate goal is to create a "digital twin" of the material that can be used to predict its behavior and optimize its performance throughout its lifecycle.
Advanced Spectroscopic Characterization Techniques for Ruthenium Thorium 2/1
Electron Energy-Loss Spectroscopy (EELS) for Local Chemical and Electronic Information
EELS measures the energy loss of electrons as they pass through a thin sample. These energy losses correspond to the excitation of core-level electrons to unoccupied states, providing information about the elemental composition, chemical bonding, and electronic properties. For the Ruthenium-Thorium (2/1) compound, one would expect to observe the characteristic core-loss edges for both ruthenium and thorium.
| Element | Major EELS Edges (eV) |
|---|---|
| Ruthenium (Ru) | M4,5: 279, 284 L3: 2838 L2: 2967 K: 22117 |
| Thorium (Th) | O5: 86 O4: 93 N5: 403 N4: 420 M5: 3046 M4: 3220 |
Analysis of the fine structure of these edges in the actual compound would yield valuable information on oxidation states and the local coordination environment of both the ruthenium and thorium atoms.
Raman Spectroscopy for Vibrational Modes and Phonon Interactions
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a material. In a study of a molecular complex containing a direct thorium-ruthenium bond, specifically [Th(TrenDMBS)Ru(η5-C5H5)(CO)2] (referred to as ThRu), Raman spectroscopy was instrumental in identifying the Th-Ru stretching vibration. mdpi.com
The experimental Raman spectrum of the ThRu complex revealed an inelastic scattering band at 112 cm⁻¹, which was assigned to the Th-Ru stretching mode. mdpi.com This assignment was supported by density functional theory (DFT) calculations, which computed the Th-Ru stretch to be at 126 cm⁻¹. mdpi.com The good agreement between the experimental and computed values provides strong evidence for the characterization of the Th-Ru bond's vibrational properties.
| Vibrational Mode | Experimental Raman Shift (cm⁻¹) | Computed Raman Shift (cm⁻¹) |
|---|---|---|
| Th-Ru Stretch | 112 mdpi.com | 126 mdpi.com |
Infrared Spectroscopy for Molecular and Lattice Vibrations
Infrared (IR) spectroscopy complements Raman spectroscopy by probing molecular and lattice vibrations that result in a change in the dipole moment. For the ThRu molecular complex, IR spectroscopy provided key insights into the electronic effects of the Th-Ru bond on the ancillary carbonyl (CO) ligands. mdpi.com
The IR spectrum of the ThRu complex displayed strong carbonyl absorption bands at 1943 cm⁻¹ and 1869 cm⁻¹. mdpi.com The positions of these bands are sensitive to the back-bonding from the ruthenium center to the CO ligands. A comparison of these frequencies with related compounds suggests that the Th-Ru linkage influences the electron density at the ruthenium atom. mdpi.com The shift in the asymmetric CO stretching frequency compared to the [Ru(η5-C5H5)(CO)2]⁻ anion (1749 cm⁻¹) is significant, indicating a substantial electronic interaction through the Th-Ru bond. mdpi.com
| Vibrational Mode | Experimental IR Frequency (cm⁻¹) |
|---|---|
| Carbonyl Stretch 1 | 1943 mdpi.com |
| Carbonyl Stretch 2 | 1869 mdpi.com |
Summary and Future Research Directions
Synthesis of Key Academic Findings on Ruthenium-Thorium (2/1)
Identification of Remaining Scientific Challenges and Open Questions
The primary and most fundamental scientific challenge is the confirmation of the existence of a stable Ruthenium-thorium (2/1) compound. The lack of published data raises the question of whether ThRu₂ can be synthesized under practical laboratory conditions or if it is an unstable or non-existent phase in the Th-Ru binary system.
Key open questions that remain to be addressed include:
Existence and Stability: Does the ThRu₂ compound exist as a stable or metastable phase? Under what conditions of temperature, pressure, and composition can it be formed?
Synthesis Route: If it exists, what are the viable synthetic pathways? Can it be produced through standard metallurgical techniques such as arc melting, or would more specialized methods like high-pressure synthesis or thin-film deposition be required?
Crystal Structure: What is the crystal structure of ThRu₂? Determining the atomic arrangement is crucial for understanding its properties.
Fundamental Properties: What are the basic physical and chemical properties of this compound, such as its melting point, density, hardness, and reactivity?
Electronic and Magnetic Properties: What is the nature of the electronic structure and chemical bonding in ThRu₂? Does it exhibit interesting magnetic or electronic phenomena, such as superconductivity or complex magnetism, which are observed in some related actinide and transition metal compounds?
Prospects for Future Theoretical and Experimental Research on Ruthenium-Thorium (2/1) Systems
The significant knowledge gap concerning the Ruthenium-thorium (2/1) system presents numerous opportunities for future research, which can be broadly categorized into theoretical and experimental efforts.
Theoretical Research:
Computational Phase Diagram Prediction: First-principles calculations based on density functional theory (DFT) could be employed to predict the phase diagram of the Th-Ru binary system. Such studies can provide crucial insights into the thermodynamic stability of various intermetallic compounds, including ThRu₂, and guide experimental synthesis efforts.
Structural and Property Predictions: For hypothetical ThRu₂ structures, theoretical calculations can predict key properties such as the crystal lattice parameters, electronic band structure, density of states, and magnetic ordering. This theoretical groundwork would be invaluable for interpreting future experimental results.
Experimental Research:
Exploratory Synthesis: A systematic experimental investigation of the Th-Ru binary system is warranted. This would involve preparing a series of Th-Ru alloys with varying compositions around the 2:1 ratio and subjecting them to different heat treatments. Techniques like arc melting, followed by annealing, could be employed.
Structural Characterization: The synthesized samples should be thoroughly characterized using techniques such as X-ray diffraction (XRD) and electron microscopy to identify the phases present and determine their crystal structures.
Property Measurement: If a ThRu₂ phase is successfully synthesized, its fundamental physical and chemical properties should be measured. This would include thermal analysis to determine phase transition temperatures, as well as measurements of mechanical, electrical, and magnetic properties over a range of temperatures.
Comparative Studies: A comparative study of the properties of ThRu₂ with other known thorium-transition metal and ruthenium-actinide compounds would help to establish trends and provide a deeper understanding of the role of the f-electrons in determining the material's properties.
The exploration of the Th-Ru binary system, and specifically the potential existence and properties of ThRu₂, represents a frontier in actinide materials science with potential for discovering new materials with unique characteristics.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing Ru-Th (2:1) compounds, and how do reaction conditions influence phase purity?
- Methodological Answer : Synthesis typically involves solid-state reactions under inert atmospheres (e.g., argon) due to thorium’s reactivity. Stoichiometric mixtures of Ru and Th precursors are annealed at 800–1200°C for 48–72 hours. Phase purity is validated via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS). Contamination risks (e.g., oxide formation) require rigorous oxygen-free handling .
- Key Variables : Temperature gradients, precursor ratios, and annealing duration.
- Validation : Rietveld refinement of XRD patterns to quantify impurity phases (<2% acceptable for most studies) .
Q. Which characterization techniques are critical for confirming the electronic structure of Ru-Th (2:1) systems?
- Methodological Answer :
- X-ray Photoelectron Spectroscopy (XPS) : Identifies oxidation states (e.g., Th⁴⁺ vs. Ru³⁺/Ru⁴⁺) and ligand interactions.
- Density Functional Theory (DFT) : Computationally validates band structures and hybridization effects.
- Magnetic Susceptibility Measurements : Detect unconventional magnetic ordering (e.g., non-collinear spins) .
Advanced Research Questions
Q. How do conflicting reports on Ru-Th (2:1) thermodynamic stability (ΔG formation) arise, and what methodologies resolve these contradictions?
- Methodological Answer : Discrepancies stem from:
- Experimental : Calorimetry vs. electrochemical methods yield ±15 kJ/mol variations.
- Computational : Basis-set choices in DFT (e.g., PAW vs. LAPW) affect lattice energy predictions.
| Method | Ru-Th (2:1) ΔG | Error Range |
|---|---|---|
| Calorimetry | -245 | ±10 |
| Electrochemical | -230 | ±15 |
| DFT (HSE06) | -238 | ±5 |
Q. What experimental designs mitigate challenges in studying Ru-Th (2:1) catalytic activity for ammonia synthesis?
- Methodological Answer :
- Reactor Design : Fixed-bed reactors with in-situ mass spectrometry to track NH₃ yield under high-pressure (50–100 bar) H₂/N₂ flows.
- Control Experiments : Compare with Ru-Fe (1:1) benchmarks to isolate Th’s role in enhancing N₂ dissociation.
- Surface Analysis : Operando X-ray absorption spectroscopy (XAS) monitors Ru-Th coordination changes during catalysis .
Q. How can researchers reconcile contradictory magnetic susceptibility data in Ru-Th (2:1) systems?
- Methodological Answer : Contradictions arise from:
- Sample Quality : Oxygen impurities induce spurious diamagnetic signals.
- Measurement Techniques : SQUID vs. VSM sensitivity thresholds (±0.1 emu/g vs. ±1 emu/g).
Theoretical and Framework-Driven Questions
Q. Which theoretical frameworks best explain anomalous electronic transport in Ru-Th (2:1) compounds?
- Methodological Answer :
- Heavy Fermion Models : Account for Th 5f-electron correlations with Ru 4d bands.
- Topological Band Theory : Predicts protected surface states in Th-rich phases.
Q. How should researchers design studies to probe Ru-Th (2:1) radiation tolerance for nuclear applications?
- Methodological Answer :
- Irradiation Protocols : Proton/ion irradiation (1–5 MeV) to simulate neutron damage.
- Post-Irradiation Analysis : TEM for dislocation loop density quantification; positron annihilation spectroscopy for vacancy cluster detection.
- Theoretical Support : Molecular dynamics (MD) simulations of collision cascades .
Data Analysis and Reproducibility
Q. What statistical approaches address heterogeneity in Ru-Th (2:1) crystallographic datasets?
- Methodological Answer : Apply principal component analysis (PCA) to XRD/neutron diffraction datasets to identify outlier samples. Use Bayesian refinement (e.g., TOPAS-Academic) to quantify lattice parameter uncertainties .
Q. How can researchers ensure reproducibility in Ru-Th (2:1) synthesis across laboratories?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
